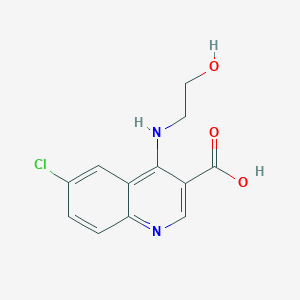

6-Chloro-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Derivative Formation

6-Chloro-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid and its derivatives serve as key intermediates in the synthesis of complex heterocyclic compounds. Research demonstrates the synthesis of novel heterocyclo-thienoquinoline derivatives through various chemical reactions involving the sodium salt of similar carboxylic acids. These compounds have been explored for their potential applications in medicinal chemistry and material science due to their unique chemical structures and properties (Awad, Abdel-rahman, & Bakhite, 1991).

Photophysical and Photovoltaic Properties

The photophysical and photovoltaic properties of derivatives similar to this compound have been extensively studied, demonstrating their potential in organic–inorganic photodiode fabrication. The synthesis of these derivatives and their applications in the development of photodiodes highlight their significance in advancing renewable energy technologies and optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Analytical Reagent Applications

Compounds structurally related to this compound, such as quinoxaline-2-carboxylic acid derivatives, have been evaluated as analytical reagents. Their application in the gravimetric determination of various metals, including Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II), showcases the versatility of quinoline derivatives in analytical chemistry for metal ion detection and quantification (Dutt, Sanayal, & Nag, 1968).

Chemotherapeutic Activity

The chemotherapeutic potential of quinoline carboxylic acid derivatives, closely related to the chemical structure of interest, has been explored through the synthesis and evaluation of their biological activities. These studies contribute to the development of new therapeutic agents, highlighting the importance of quinoline derivatives in the pharmaceutical industry (Frigola, Colombo, Mas, & Pares, 1987).

Antibacterial and Antifungal Activities

Quinoline derivatives have been synthesized and tested for their antibacterial and antifungal activities. The investigation of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides against microorganisms such as Escherichia coli and Staphylococcus aureus demonstrates their potential as antimicrobial agents, which is crucial for addressing antibiotic resistance challenges (Shivaraj, Naveen, Vijayakumar, & Kumar, 2013).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions , which could suggest potential involvement in carbon–carbon bond formation pathways.

Result of Action

Similar compounds have been involved in suzuki–miyaura coupling reactions , suggesting potential involvement in carbon–carbon bond formation.

Action Environment

It’s worth noting that the success of suzuki–miyaura coupling reactions, which similar compounds have been involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

6-chloro-4-(2-hydroxyethylamino)quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c13-7-1-2-10-8(5-7)11(14-3-4-16)9(6-15-10)12(17)18/h1-2,5-6,16H,3-4H2,(H,14,15)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDMJETXIILNFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)NCCO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2998887.png)

![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2998888.png)

![8-(3-((4-ethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2998894.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2998903.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2998905.png)

![2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2998908.png)

![7-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2998909.png)